1-Benzyloxy-4-chloromethyl-2-fluoro-benzene CAS number
1-Benzyloxy-4-chloromethyl-2-fluoro-benzene CAS number
An In-Depth Technical Guide to 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene: A Versatile Building Block for Drug Discovery
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene, a halogenated aromatic compound with significant potential as a versatile intermediate in organic synthesis. While a specific CAS number for this compound is not readily found in major chemical databases, its unique trifunctional substitution pattern—a benzyloxy protecting group, a reactive chloromethyl moiety, and a fluorine atom—makes it a molecule of high interest for researchers, scientists, and professionals in drug development. This guide will delve into its predicted physicochemical properties, a proposed synthetic pathway, its chemical reactivity, and its potential applications, particularly in medicinal chemistry.
Introduction and Structural Elucidation
1-Benzyloxy-4-chloromethyl-2-fluoro-benzene is an aromatic organic compound. Its structure is characterized by a benzene ring substituted with a benzyloxy group at the 1-position, a chloromethyl group at the 4-position, and a fluorine atom at the 2-position. The presence of these three distinct functional groups imparts a unique combination of reactivity and stability, making it a valuable building block for the synthesis of more complex molecular architectures.
The chloromethyl group serves as a reactive handle for introducing the substituted benzyl moiety into a target molecule through nucleophilic substitution. The benzyloxy group acts as a stable protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions. The fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets, a common strategy in modern drug design.[1][2]
Caption: Chemical Structure of 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene.
Predicted Physicochemical Properties
While experimental data for 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene is not available, its physicochemical properties can be predicted based on structurally similar compounds.
| Property | Predicted Value | Rationale/Comparison Compound(s) |
| Molecular Formula | C₁₄H₁₂ClFO | Based on its constituent atoms. |
| Molecular Weight | 250.70 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid or oil | Similar to 1-(benzyloxy)-2-(chloromethyl)benzene which is a white to off-white crystalline powder.[3] |
| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, acetone); Insoluble in water | Aromatic ethers and chlorinated hydrocarbons generally exhibit this solubility profile.[3] |
| Melting Point | Not available | Expected to be a low-melting solid or a high-boiling liquid. |
| Boiling Point | > 200 °C at atmospheric pressure | Based on related structures like 4-Fluorobenzyl chloride.[4] |
| Stability | Stable under normal storage conditions; sensitive to moisture and strong nucleophiles | The chloromethyl group is susceptible to hydrolysis and nucleophilic attack. |
Proposed Synthesis and Experimental Protocol
A plausible synthetic route to 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene can be envisioned starting from commercially available 3-fluoro-4-methylphenol. The synthesis would involve two key steps: benzylation of the phenolic hydroxyl group followed by radical chlorination of the methyl group.
Caption: Proposed synthetic workflow for 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of 1-(Benzyloxy)-2-fluoro-4-methylbenzene
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To a solution of 3-fluoro-4-methylphenol (1.0 eq.) in anhydrous acetone, add potassium carbonate (1.5 eq.).
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Stir the suspension at room temperature for 30 minutes.
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Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.
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Heat the mixture to reflux and stir for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 1-(benzyloxy)-2-fluoro-4-methylbenzene.
Step 2: Synthesis of 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene
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Dissolve the 1-(benzyloxy)-2-fluoro-4-methylbenzene (1.0 eq.) from Step 1 in carbon tetrachloride.
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Add N-chlorosuccinimide (NCS) (1.1 eq.) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).
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Reflux the mixture under an inert atmosphere, with irradiation from a UV lamp or gentle heating, until TLC indicates the consumption of the starting material.
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Cool the reaction mixture and filter to remove the succinimide byproduct.
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Wash the filtrate with aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.
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The resulting crude product can be purified by recrystallization or column chromatography to afford pure 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene.
Chemical Reactivity and Applications in Drug Development
The primary site of reactivity in 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene is the chloromethyl group. The carbon-chlorine bond is polarized, making the benzylic carbon electrophilic and highly susceptible to nucleophilic substitution reactions (SN2 type). This allows for the facile introduction of the benzyloxy-fluorobenzyl moiety onto various nucleophiles such as amines, alcohols, thiols, and carbanions.
Caption: Key reactivity and deprotection of 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene.
In drug discovery, this compound can serve as a key intermediate for synthesizing molecules where a substituted benzyl group is a crucial pharmacophore. The benzyloxy group can be removed in a later synthetic step, typically by catalytic hydrogenation (e.g., H₂, Pd/C), to unmask the phenolic hydroxyl group. This hydroxyl group can then participate in hydrogen bonding interactions with the target protein or be further functionalized.
The presence of the fluorine atom is particularly advantageous in medicinal chemistry. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability, thereby positively modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1]
Safety and Handling
Given the presence of a reactive chloromethyl group, 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene should be handled with appropriate safety precautions. Structurally related benzyl chlorides are known to be lachrymators, corrosive, and can cause severe skin burns and eye damage.[5][6]
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.[5]
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors. Keep away from heat, sparks, and open flames.[5][7]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong bases, oxidizing agents, and moisture.[5][7]
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Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Predicted Spectroscopic Characterization
For researchers who synthesize this compound, the following spectroscopic features are predicted, based on the analysis of structurally similar molecules.[8]
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¹H NMR:
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A singlet for the benzylic protons of the chloromethyl group (CH₂Cl) is expected around δ 4.5-4.7 ppm.
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A singlet for the benzylic protons of the benzyloxy group (OCH₂) is expected around δ 5.0-5.2 ppm.
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A complex multiplet pattern for the aromatic protons of the fluoro-substituted benzene ring and the benzyloxy group in the range of δ 6.8-7.5 ppm.
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¹³C NMR:
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A signal for the benzylic carbon of the chloromethyl group is expected around δ 45-50 ppm.
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A signal for the benzylic carbon of the benzyloxy group is expected around δ 70-75 ppm.
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Multiple signals for the aromatic carbons in the range of δ 110-160 ppm. The carbon attached to the fluorine will show a large coupling constant (¹JC-F).
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-
Mass Spectrometry (MS):
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The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of one chlorine atom.
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Conclusion
1-Benzyloxy-4-chloromethyl-2-fluoro-benzene, while not a commonly cataloged chemical, represents a promising and versatile building block for organic synthesis and drug discovery. Its trifunctional nature allows for a wide range of chemical transformations, enabling the construction of complex molecules with potential therapeutic applications. The strategic incorporation of a fluorine atom makes it particularly appealing for modern medicinal chemistry programs. The synthetic route and safety guidelines proposed in this guide provide a solid foundation for researchers interested in exploring the potential of this valuable intermediate.
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